Cas no 1447-71-8 (Dosulepin S-oxide)

Dosulepin S-oxide structure
Dosulepin S-oxide structure
Product Name:Dosulepin S-oxide
CAS No:1447-71-8
MF:C19H21NOS
MW:311.441143751144
CID:117683
PubChem ID:5365233
Update Time:2025-04-18

Dosulepin S-oxide Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,N,N-dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)-
    • (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
    • 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide
    • (3E)-N,N-dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propan-1-amine
    • (3Z)-N,N-dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propan-1-aminium 3-carboxypropanoate
    • 3-Dibenzo(b,e)thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide
    • Dothiepin S-oxide
    • dothiepin sulfoxide
    • 6,11-Dihydro-11-[3-(dimethylamino)propan-1-ylidene]dibenzo[b,e]thiepin 5-oxide
    • 749-48-4 (Monosuccinate)
    • Einecs 215-902-1
    • Dothiepin Impurity A
    • Dothiepin sulphoxide
    • Dosulepin Impurity A
    • (E)-3-(5-Oxo-5?4-dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (Dosulepin Sulfoxide)
    • NBNPVRZHUPMVQS-GZTJUZNOSA-N
    • Dosulepin hydrochloride impurity A [EP]
    • UNII-4L9S2WE89J
    • 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, S-oxide
    • 42046-35-5
    • Dosulepin sulfoxide
    • DOSULEPIN HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • 1-Propanamine, N,N-dimethyl-3-(5-oxidodibenzo(b,E)thiepin-11(6H)-ylidene)-, (E)-
    • 1447-71-8
    • AKOS005064181
    • (3E)-N,N-Dimethyl-3-(5-oxidodibenzo[b,E]thiepin-11(6H)-ylidene)-1-propanamine #
    • 4L9S2WE89J
    • (E)-3-(5-Oxo-5lambda4-dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (Dosulepin Sulfoxide)
    • Dosulepin S-oxide
    • Inchi: 1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
    • InChI Key: NBNPVRZHUPMVQS-GZTJUZNOSA-N
    • SMILES: S1(C2C=CC=CC=2/C(=C/CCN(C)C)/C2C=CC=CC=2C1)=O

Computed Properties

  • Exact Mass: 311.13453
  • Monoisotopic Mass: 311.134385
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.5
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.22
  • Boiling Point: 496.9°Cat760mmHg
  • Flash Point: 254.3°C
  • Refractive Index: 1.66
  • PSA: 20.31

Dosulepin S-oxide Pricemore >>

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